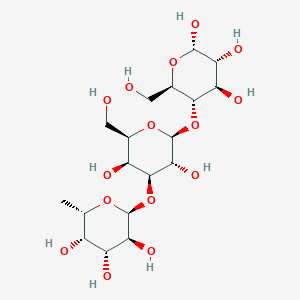

Fuc(a1-3)Gal(b1-4)a-Glc

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化合物フコース(α1-3)ガラクトース(β1-4)α-グルコース は、フコシル化オリゴ糖として知られる複雑な炭水化物構造です。これは、特定の配列で結合されたフコース(Fuc)、ガラクトース(Gal)、およびグルコース(Glc)ユニットで構成されています。 この化合物は、多くの場合、糖脂質と糖タンパク質に見られ、細胞間認識、シグナル伝達、および免疫応答を含むさまざまな生物学的プロセスにおいて重要な役割を果たします .

準備方法

合成ルートと反応条件

フコース(α1-3)ガラクトース(β1-4)α-グルコースの合成は、通常、グリコシド結合の複雑さのために、酵素法が用いられます。グリコシルトランスフェラーゼなどの酵素は、所望のオリゴ糖構造を形成するために、モノサッカライドユニットの付加を触媒するために使用されます。 反応条件には、通常、酵素活性を最適化するために、特定のpH、温度、および補因子の存在が含まれます .

工業生産方法

フコース(α1-3)ガラクトース(β1-4)α-グルコースの工業生産は、微生物発酵によって達成できます。大腸菌などの遺伝子組み換え微生物は、オリゴ糖の合成に必要な酵素を産生するために使用されます。 発酵プロセスは、化合物の収率と純度を最大化するために最適化されています .

化学反応の分析

反応の種類

フコース(α1-3)ガラクトース(β1-4)α-グルコースは、以下を含むさまざまな化学反応を受けることができます。

酸化: モノサッカライドユニットのヒドロキシル基は、アルデヒドまたはカルボン酸を形成するために酸化することができます。

還元: カルボニル基は、アルコールを形成するために還元することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過ヨウ素酸ナトリウムのような酸化剤、水素化ホウ素ナトリウムのような還元剤、無水酢酸のようなアシル化剤が含まれます。 反応条件は、目的の生成物によって異なりますが、通常、制御された温度とpHが含まれます .

主な生成物

これらの反応から生成される主な生成物には、酸化、還元、またはアセチル化形態など、元のオリゴ糖のさまざまな誘導体が含まれます。 これらの誘導体は、異なる生物活性と特性を持つ可能性があります .

科学研究の応用

フコース(α1-3)ガラクトース(β1-4)α-グルコースは、科学研究において多くの用途があります。

化学: グリコシル化反応と炭水化物化学を研究するためのモデル化合物として使用されます。

生物学: 細胞間相互作用、免疫応答、および病原体認識の研究で役割を果たします。

医学: がん治療やワクチンの開発など、潜在的な治療的用途について調査されています。

科学的研究の応用

Fuc(a1-3)Gal(b1-4)a-Glc has numerous applications in scientific research:

Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.

Biology: It plays a role in studying cell-cell interactions, immune responses, and pathogen recognition.

Medicine: It is investigated for its potential therapeutic applications, such as in cancer treatment and vaccine development.

Industry: It is used in the production of glycosylated products, such as biopharmaceuticals and functional foods

作用機序

フコース(α1-3)ガラクトース(β1-4)α-グルコースの作用機序には、細胞表面の特定の受容体との相互作用が含まれます。フコースユニットは、細胞接着、シグナル伝達、および免疫応答を含むさまざまな生物学的プロセスを仲介するフコース結合レクチンによって認識されます。 化合物はこれらの受容体の活性を調節することができ、細胞の挙動と機能の変化につながります .

類似化合物の比較

類似化合物

フコース(α1-2)ガラクトース(β1-4)グルコース: 異なる結合パターンを持つ別のフコシル化オリゴ糖。

ガラクトサミン(β1-4)[フコース(α1-3)]グルコサミン: ガラクトースの代わりにN-アセチルガラクトサミンユニットを持つ関連化合物。

ガラクトース(β1-4)[フコース(α1-3)]グルコサミン: 類似の構造ですが、異なるモノサッカライド組成

独自性

フコース(α1-3)ガラクトース(β1-4)α-グルコースは、特定のグリコシド結合と、フコースの存在により、独特の生物学的特性を付与します。 フコース結合レクチンと相互作用する能力は、免疫応答と細胞シグナル伝達において特に重要です .

類似化合物との比較

Similar Compounds

Fuc(a1-2)Gal(b1-4)Glc: Another fucosylated oligosaccharide with a different linkage pattern.

GalNAc(b1-4)[Fuc(a1-3)]GlcNAc: A related compound with an N-acetylgalactosamine unit instead of galactose.

Gal(b1-4)[Fuc(a1-3)]GlcNAc: Similar structure but with a different monosaccharide composition

Uniqueness

Fuc(a1-3)Gal(b1-4)a-Glc is unique due to its specific glycosidic linkages and the presence of fucose, which imparts distinct biological properties. Its ability to interact with fucose-binding lectins makes it particularly important in immune responses and cell signaling .

特性

分子式 |

C18H32O15 |

|---|---|

分子量 |

488.4 g/mol |

IUPAC名 |

(2S,3S,4R,5S,6S)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C18H32O15/c1-4-7(21)9(23)12(26)17(29-4)33-15-8(22)5(2-19)31-18(13(15)27)32-14-6(3-20)30-16(28)11(25)10(14)24/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9+,10+,11+,12-,13+,14+,15-,16-,17-,18-/m0/s1 |

InChIキー |

AUNPEJDACLEKSC-JVPLSBORSA-N |

異性体SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]piperazine-1-carboxylate](/img/structure/B11829777.png)

![1-[(3aR,4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one](/img/structure/B11829778.png)

![N'-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B11829793.png)

![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11829794.png)

![2-((3R,11S,17S,20S,25aS)-20-((1H-indol-3-yl)methyl)-11-(4-aminobutyl)-3-carbamoyl-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2]dithia[5,8,11,14,17,20]hexaazacyclotricosin-17-yl)acetic acid](/img/structure/B11829816.png)

![1H-Pyrazole-4-carbonitrile, 5-amino-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-3-(4-phenoxyphenyl)-](/img/structure/B11829827.png)